molecular formula C14H15BO4 B1602677 (2-((4-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 957062-80-5

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No.: B1602677
CAS No.: 957062-80-5
M. Wt: 258.08 g/mol
InChI Key: YVWFATUNDBQXOZ-UHFFFAOYSA-N
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Description

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid is an organic boronic acid with the molecular formula C14H15BO4. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-methoxybenzyl)oxy group.

Preparation Methods

The synthesis of (2-((4-Methoxybenzyl)oxy)phenyl)boronic acid typically involves the reaction of 2-hydroxyphenylboronic acid with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via the formation of an ether linkage between the phenolic hydroxyl group and the benzyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds and substituted phenols.

Scientific Research Applications

Mechanism of Action

The primary mechanism by which (2-((4-Methoxybenzyl)oxy)phenyl)boronic acid exerts its effects is through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.

Comparison with Similar Compounds

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-methoxyphenylboronic acid:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and suitability for particular synthetic applications.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWFATUNDBQXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584721
Record name {2-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-80-5
Record name B-[2-[(4-Methoxyphenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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